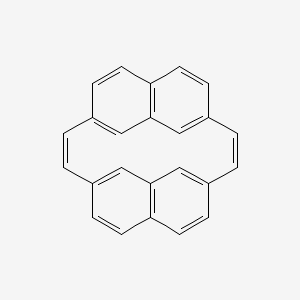
Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyclo(115334,1007,23016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene is a complex organic compound with the molecular formula C24H16 It is known for its unique polycyclic structure, which consists of multiple interconnected rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. These reactions often require the use of catalysts, high temperatures, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on a larger scale, the process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce functional groups like halides, hydroxyls, or amines into the molecule.
科学的研究の応用
Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which Pentacyclo(11.5.3.34,10.07,23.016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene exerts its effects is complex and involves multiple molecular targets and pathways. Its polycyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific context in which the compound is used, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- Pentacyclo(10.4.4.44,9.06,23.015,19)tetracosa-4,6,8,12,14,16,17,21,23-decaene
- Pentacyclo[11.5.3.34,10.07,23.016,20]tetracosa-1(19),4,6,8,10(22),13,15,17,20,23-decaene
Uniqueness
Pentacyclo(115334,1007,23016,20)tetracosa-1(19),2,4,6,8,10(22),11,13,15,17,20,23-dodecaene is unique due to its specific arrangement of rings and the resulting electronic properties
特性
CAS番号 |
51557-75-6 |
|---|---|
分子式 |
C24H16 |
分子量 |
304.4 g/mol |
IUPAC名 |
pentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),2,4(24),5,7(23),8,10(22),11,13(21),14,16(20),17-dodecaene |
InChI |
InChI=1S/C24H16/c1-2-18-6-10-22-12-8-20(16-24(22)14-18)4-3-19-7-11-21-9-5-17(1)13-23(21)15-19/h1-16H |
InChIキー |
NXTSUPQMBXGYCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC5=C(C=CC1=C5)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
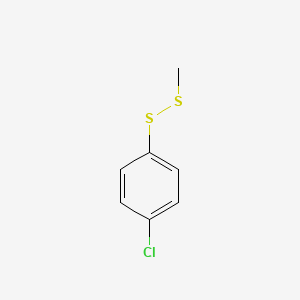
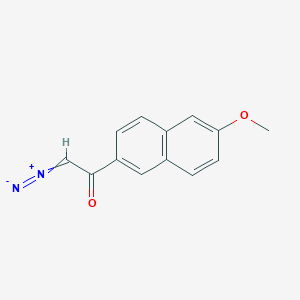
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
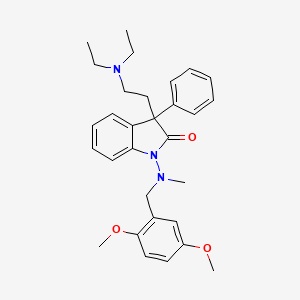
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)

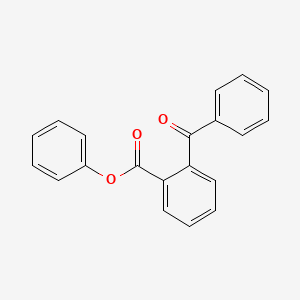

![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

